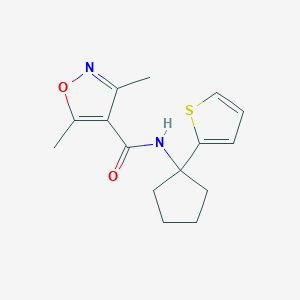

3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-(1-thiophen-2-ylcyclopentyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-13(11(2)19-17-10)14(18)16-15(7-3-4-8-15)12-6-5-9-20-12/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXIQHDGCRVXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and environmentally friendly, avoiding the use of toxic solvents like chloroform. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The isoxazole core distinguishes the target compound from thiazole-based analogs (e.g., compounds y , z , l , and m in –3). Key differences include:

- Electronic properties : Thiazole contains sulfur and nitrogen, enabling stronger hydrogen bonding and redox activity compared to isoxazole’s oxygen-nitrogen system .

- Metabolic stability : Isoxazole’s oxygen atom may reduce susceptibility to oxidative metabolism relative to thiazole’s sulfur .

Table 1: Core Heterocycle Comparison

Substituent and Linker Analysis

The cyclopentyl-thiophen-2-yl group in the target compound contrasts with substituents in compounds (e.g., bicyclo[2.2.1]heptane, cyclohexane-carboxylic acid):

- Thiophen-2-yl vs. Thiazol-5-ylmethyl : Thiophene’s reduced polarity may enhance blood-brain barrier penetration compared to thiazole derivatives with carbamate or hydroxy groups .

- Cyclopentyl vs.

Table 2: Substituent and Linker Profiles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the preparation of the isoxazole core (3,5-dimethylisoxazole-4-carboxylic acid) and subsequent coupling with the cyclopentyl-thiophene amine derivative. Key steps include:

- Carboxamide Formation : Use coupling reagents like EDCI or HATU in anhydrous DMF or THF under nitrogen atmosphere .

- Cyclopentyl-Thiophene Intermediate : Synthesize via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for thiophene integration .

- Optimization : Employ statistical Design of Experiments (DoE) to optimize temperature (60–100°C), solvent polarity, and catalyst loading. Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the structural features of this compound using spectroscopic methods?

- Methodological Answer : Combine:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, cyclopentyl methylene signals) .

- HRMS : Validate molecular weight (expected [M+H]⁺ ~345.15 g/mol) .

- FT-IR : Identify carboxamide C=O stretch (~1650–1680 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and confirm cyclopentyl-thiophene conformation .

Q. What initial biological screening approaches are suitable for evaluating its therapeutic potential?

- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., isoxazole-thiophene hybrids):

- Kinase Inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Antiviral Activity : Test in vitro against RNA viruses (e.g., influenza, SARS-CoV-2) via plaque reduction assays .

- Cytotoxicity : Use MTT assays on normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer : Address discrepancies by:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Structural Analog Comparison : Cross-reference with compounds like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, which shares bioactivity profiles .

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify downstream pathways .

Q. How can computational modeling predict reactivity and guide synthetic modifications?

- Methodological Answer : Leverage:

- DFT Calculations : Map electrophilic/nucleophilic sites (e.g., isoxazole C-4 position) for regioselective modifications .

- MD Simulations : Predict binding poses with target proteins (e.g., cyclin-dependent kinases) to prioritize substituents enhancing hydrophobic interactions .

- QSAR Models : Corporate electronic (HOMO/LUMO) and steric parameters (e.g., LogP) to design derivatives with improved bioavailability .

Q. What methodologies elucidate the interaction mechanisms between this compound and biological targets?

- Methodological Answer : Use:

- Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes (e.g., with tubulin or viral proteases) to identify critical hydrogen bonds/π-π interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) and stoichiometry .

- Metabolomics : Track downstream metabolite changes (e.g., ATP depletion, ROS accumulation) via LC-MS to infer mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.